(R)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a fluorine atom at the 3-position and an aminoethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-fluoropyridine.
Nucleophilic Substitution: The 2-fluoropyridine undergoes nucleophilic substitution with an appropriate amine to introduce the amino group at the 2-position.
Reduction: The resulting intermediate is then reduced to form the aminoethanol group.
Industrial Production Methods
Industrial production methods for (2R)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethanol group can yield aldehydes or ketones, while substitution of the fluorine atom can introduce various functional groups.
Scientific Research Applications
(2R)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The aminoethanol group can form hydrogen bonds with biological molecules, while the fluoropyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-2-(4-chloropyridin-3-yl)ethan-1-ol
- (2R)-2-amino-2-(3-bromopyridin-4-yl)ethan-1-ol
- (2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol
Uniqueness
(2R)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m0/s1 |
InChI Key |
OXIGJKMWTQUXFQ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(CO)N |
Origin of Product |
United States |
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